REACTION_CXSMILES
|
[C:1]([C:3](=[CH:7][C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[N+:15]([O-])=O)[C:4]([NH2:6])=[O:5])#[N:2]>[Fe]>[Cl:14][C:12]1[CH:13]=[C:8]2[C:9](=[CH:10][CH:11]=1)[N:15]=[C:1]([NH2:2])[C:3]([C:4]([NH2:6])=[O:5])=[CH:7]2
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Name
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α-cyano-β-(2-nitro-5-chlorophenyl)acrylamide
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Quantity
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51 g
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Type
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reactant
|
Smiles
|
C(#N)C(C(=O)N)=CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
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56 g
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Type
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catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide 19 g
|
Type
|
CUSTOM
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Details
|
(43%) of the title carboxamide derivative M.P. 250°-251° C. when recrystallized from ethanol
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C=C(C(=NC2=CC1)N)C(=O)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |